methyl 2-[(4-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-[(4-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-23-16(20)13-11-3-2-4-12(11)24-15(13)17-14(19)9-5-7-10(8-6-9)18(21)22/h5-8H,2-4H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBGUBAIGUYHMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The 4-nitrobenzoyl group introduces strong electron-withdrawing effects, which may enhance stability and influence hydrogen-bonding patterns compared to alkyl or arylthiourea substituents .
- Thioureido derivatives (e.g., ) exhibit notable biological activity, suggesting the nitrobenzoyl analogue could have similar or modified pharmacological properties.
Ester Group Modifications at Position 3
The ester group at position 3 varies between methyl and ethyl in analogues:
Key Observations :
- Methyl esters are typically more reactive toward hydrolysis than ethyl esters, which may affect the compound’s stability in biological systems.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Acylation | DCM, TEA, 0–5°C, 12 h | 67–75% | |
| Esterification | MeOH, H2SO4, reflux, 5 h | 82% |
Basic: What spectroscopic and analytical techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d6 or CDCl3 to confirm substituent positions (e.g., nitrobenzoyl proton shifts at δ 8.2–8.4 ppm) .
- IR Spectroscopy : Detect functional groups (e.g., C=O stretches at 1700–1720 cm⁻¹ for ester and amide bonds) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation (if single crystals are obtainable) .
Basic: What safety protocols are critical during synthesis and handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as irritant) .
- Ventilation : Use fume hoods due to volatile solvents (e.g., DCM, ethanol) .
- Waste Disposal : Neutralize acidic/byproduct streams before disposal; collect organic waste separately .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
Advanced: How can reaction yields be optimized in multi-step syntheses?
Methodological Answer:
- Catalyst Screening : Test alternatives to TEA (e.g., pyridine or DMAP) for acylation to reduce side reactions .
- Solvent Optimization : Replace DCM with THF or DMF for better solubility of intermediates .
- Temperature Control : Lower acylation temperatures (0°C vs. RT) to minimize hydrolysis of nitrobenzoyl chloride .
- In-line Monitoring : Use TLC or HPLC to track reaction progress and terminate at peak conversion .
Data Contradiction Note : reports 67% yield with ethanol reflux, while achieves 82% using DMF. Solvent polarity and boiling points critically influence intermediate stability .
Advanced: How should researchers address discrepancies in spectroscopic data for derivatives?
Methodological Answer:
- Troubleshooting NMR :
- Impurity Peaks : Re-purify via preparative HPLC (C18 column, methanol/water gradient) .
- Tautomerism : Analyze in multiple solvents (e.g., DMSO vs. CDCl3) to identify dynamic equilibria .
- X-ray Validation : Resolve ambiguous NOE correlations with crystallographic data .
- Comparative IR : Check for unexpected carbonyl shifts indicating side reactions (e.g., ester hydrolysis) .
Advanced: What in silico strategies predict the biological activity of derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors) .
- QSAR Models : Train models on electronic parameters (HOMO/LUMO) and steric descriptors (LogP, polar surface area) .
- ADMET Prediction : Employ SwissADME or pkCSM to assess bioavailability and toxicity risks .
Case Study : Derivatives with electron-withdrawing groups (e.g., -NO₂) showed enhanced antibacterial activity in silico, correlating with experimental MIC values .
Advanced: What experimental designs assess environmental impacts of this compound?
Methodological Answer:
- Fate Studies : Use OECD 307 guidelines to measure biodegradability in soil/water systems .
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .
- Long-term Monitoring : Deploy LC-MS/MS to track residues in environmental matrices (detection limit: 0.1 ppb) .
Q. Table 2: Key Ecotoxicity Parameters
| Parameter | Value | Method | Source |
|---|---|---|---|
| LC50 (Daphnia) | 4.2 mg/L | OECD 202 | |
| Biodegradation | <10% in 28 d | OECD 307 |
Advanced: How to resolve low reproducibility in biological activity assays?
Methodological Answer:
- Standardize Protocols : Pre-incubate cell lines (e.g., HeLa) for 24 h before treatment; control passage numbers .
- Batch Testing : Synthesize multiple compound batches to rule out impurity-driven variability .
- Positive Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity .
Advanced: What are the key considerations for scaling up synthesis?
Methodological Answer:
- Solvent Recovery : Implement distillation units to recycle DCM/ethanol (>90% recovery) .
- Exotherm Management : Use jacketed reactors with chilled brine for controlled acylation at scale .
- Quality Control : In-process HPLC monitoring to ensure intermediate purity ≥95% .
Advanced: How to analyze structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Substituent Scanning : Synthesize analogs with varied substituents (e.g., -OCH₃, -Cl) at the 4-nitrobenzoyl position .
- Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., carbonyl groups) using MOE software .
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models .
SAR Insight : The nitro group enhances antibacterial activity but reduces solubility; balancing with hydrophilic groups (e.g., -OH) improves pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
